Ethyl 3-hydroxy-2,3-dimethylbutanoate
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Overview
Description
Ethyl 3-hydroxy-2,3-dimethylbutanoate is an organic compound belonging to the class of esters. It is a colorless, clear liquid with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol. This compound is known for its unique structural features, which include a hydroxyl group and two methyl groups attached to the butanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 3-hydroxy-2,3-dimethylbutanoate typically involves the reaction of 2,3-dimethylbutyraldehyde with ethanol in the presence of a boric acid catalyst to form 3-hydroxy-2,3-dimethylbutanol. This intermediate is then esterified with an acid catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-keto-2,3-dimethylbutanoate or 3-carboxy-2,3-dimethylbutanoate.
Reduction: Formation of 3-hydroxy-2,3-dimethylbutanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-2,3-dimethylbutanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and enzyme activities .
Comparison with Similar Compounds
Ethyl 3-hydroxy-2,3-dimethylbutanoate can be compared with similar compounds such as:
Ethyl 3-hydroxy-2,2-dimethylbutanoate: Similar structure but with different substitution patterns on the butanoate backbone.
Ethyl 3-hydroxybutanoate: Lacks the additional methyl groups, resulting in different chemical and physical properties
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 3-hydroxy-2,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-5-11-7(9)6(2)8(3,4)10/h6,10H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXASSQYFJWHKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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